1-(Oxetan-3-yl)propan-2-one
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Overview
Description
1-(Oxetan-3-yl)propan-2-one is a chemical compound with the molecular formula C6H10O2 It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane derivatives . Another method involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Oxetan-3-yl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)propan-2-one and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can influence the compound’s binding affinity and selectivity by providing rigidity and unique spatial orientation . Additionally, the compound’s ability to undergo ring-opening reactions can lead to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
1-(Oxetan-3-yl)propan-2-one can be compared with other oxetane derivatives and similar cyclic ethers:
Properties
IUPAC Name |
1-(oxetan-3-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGRLUDPHSZMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-39-0 |
Source
|
Record name | 1-(oxetan-3-yl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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